molecular formula C11H9N3O3 B1474267 2-(6-oxo-4-(pyridin-3-yl)pyrimidin-1(6H)-yl)acetic acid CAS No. 1708263-95-9

2-(6-oxo-4-(pyridin-3-yl)pyrimidin-1(6H)-yl)acetic acid

Cat. No.: B1474267
CAS No.: 1708263-95-9
M. Wt: 231.21 g/mol
InChI Key: WUFJTVDUKVMBCV-UHFFFAOYSA-N
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Description

2-(6-oxo-4-(pyridin-3-yl)pyrimidin-1(6H)-yl)acetic acid is a heterocyclic compound that contains both pyridine and pyrimidine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-oxo-4-(pyridin-3-yl)pyrimidin-1(6H)-yl)acetic acid typically involves multi-step organic reactions. One possible route could involve the condensation of a pyridine derivative with a pyrimidine derivative, followed by oxidation and acylation steps. Specific reaction conditions such as temperature, solvents, and catalysts would depend on the exact synthetic pathway chosen.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(6-oxo-4-(pyridin-3-yl)pyrimidin-1(6H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of the oxo group to a hydroxyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions on the pyridine or pyrimidine rings.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary based on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

2-(6-oxo-4-(pyridin-3-yl)pyrimidin-1(6H)-yl)acetic acid could have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(6-oxo-4-(pyridin-3-yl)pyrimidin-1(6H)-yl)acetic acid would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 2-(6-oxo-4-(pyridin-3-yl)pyrimidin-1(6H)-yl)acetic acid might include other heterocyclic compounds with pyridine and pyrimidine rings, such as:

  • Pyridine-2-carboxylic acid
  • 4-Amino-2,6-dimethylpyrimidine
  • 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine

Uniqueness

The uniqueness of this compound could lie in its specific substitution pattern and the presence of both pyridine and pyrimidine rings, which might confer unique biological or chemical properties.

Properties

CAS No.

1708263-95-9

Molecular Formula

C11H9N3O3

Molecular Weight

231.21 g/mol

IUPAC Name

2-(6-oxo-4-pyridin-3-ylpyrimidin-1-yl)acetic acid

InChI

InChI=1S/C11H9N3O3/c15-10-4-9(8-2-1-3-12-5-8)13-7-14(10)6-11(16)17/h1-5,7H,6H2,(H,16,17)

InChI Key

WUFJTVDUKVMBCV-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C2=CC(=O)N(C=N2)CC(=O)O

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=O)N(C=N2)CC(=O)O

Origin of Product

United States

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